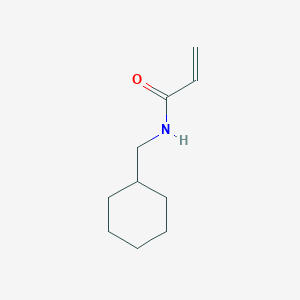
N-(cyclohexylmethyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(cyclohexylmethyl)prop-2-enamide” is a chemical compound with the CAS Number: 103297-86-5 . It has a molecular weight of 167.25 and its IUPAC name is N-(cyclohexylmethyl)acrylamide . The compound is typically stored at room temperature and it comes in a powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H17NO/c1-2-10(12)11-8-9-6-4-3-5-7-9/h2,9H,1,3-8H2,(H,11,12) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Its molecular formula is C10H17NO and it has a molecular weight of 167.25 .Scientific Research Applications
Catalytic Applications
The development of highly selective catalysts for chemical transformations is a critical area of research. One study demonstrates the utility of palladium nanoparticles supported on mesoporous graphitic carbon nitride (Pd@mpg-C3N4) for the hydrogenation of phenol to cyclohexanone, a key intermediate in polyamide manufacture. This catalyst achieves a 99% conversion rate and over 99% selectivity under mild conditions, highlighting its potential for green chemistry applications (Wang et al., 2011).
Organic Synthesis
N-Propargylic beta-enaminones serve as common intermediates in the synthesis of complex molecules, including polysubstituted pyrroles and pyridines, demonstrating the versatility of these compounds in synthetic organic chemistry (Cacchi et al., 2008). Moreover, enamide derivatives are recognized as versatile building blocks in organic synthesis, facilitating the construction of biologically active molecules through various functionalization strategies (Courant et al., 2015).
Therapeutic Potential
Further advances in the study of enaminones reveal their potential as therapeutic pharmacophores, with significant research directed towards uncovering novel brain transport mechanisms and synthesizing new anticonvulsant derivatives. This line of research underscores the therapeutic promise of enaminone derivatives in medicine (Eddington et al., 2000).
Antibacterial Activity
The synthesis and characterization of enaminone complexes with metals like zinc and iron have been explored for their antibacterial properties. Studies have shown that certain enaminone metal complexes exhibit significant antibacterial activity, presenting a potential avenue for the development of new antibacterial agents (Mahmud et al., 2010).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
Properties
IUPAC Name |
N-(cyclohexylmethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-2-10(12)11-8-9-6-4-3-5-7-9/h2,9H,1,3-8H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKTZVTYQXQHHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


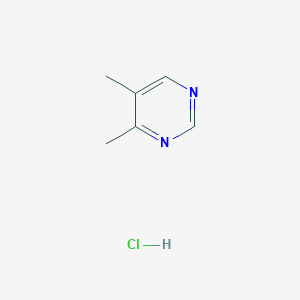
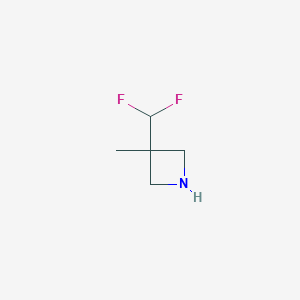
![methyl 4-[6-(2-hydroxypropyl)-2,5-dioxo-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-yl]benzoate](/img/structure/B2767032.png)
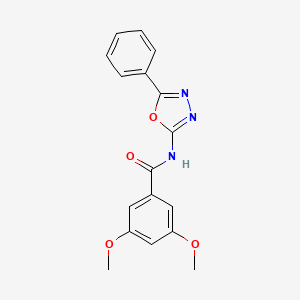
![3-Chloro-2-methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2767034.png)

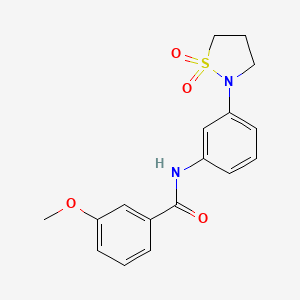
![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2767039.png)
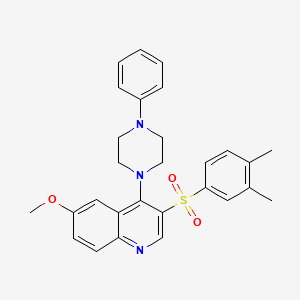
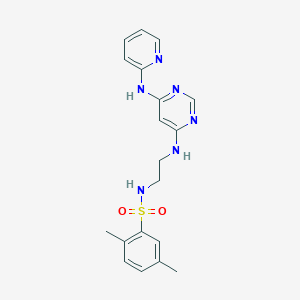
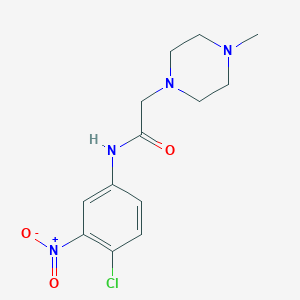
![(E)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2767044.png)
